N-[2-(1H-indol-3-yl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a complex organic compound that features an indole moiety, a thiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide typically involves the coupling of tryptamine with a thiazole derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted phenylamino derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the thiazole ring may bind to enzymes involved in metabolic pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is unique due to the presence of both an indole and a thiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c26-20(22-11-10-15-13-23-19-9-5-4-8-18(15)19)12-17-14-27-21(25-17)24-16-6-2-1-3-7-16/h1-9,13-14,23H,10-12H2,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURYXZRTQDYDLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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